4-Isopropyl-4-methylpyrrolidin-2-one
Overview
Description
4-Isopropyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry . The presence of the pyrrolidinone ring in various bioactive molecules makes it an attractive scaffold for drug design and development .
Preparation Methods
The synthesis of 4-Isopropyl-4-methylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin . Another method includes the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often utilize cost-effective and scalable processes, such as the use of simple cyclic amines and copper salts as promoters .
Chemical Reactions Analysis
4-Isopropyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Isopropyl-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, docking analyses have suggested that pyrrolidinone derivatives can bind to protein pockets, influencing their biological activity . The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-Isopropyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler derivative with similar biological activities.
N-methylpyrrolidin-2-one: Known for its use as a solvent in various industries.
Pyrrolidin-2,5-diones: Compounds with additional functional groups that enhance their biological activity.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
4-methyl-4-propan-2-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(3)4-7(10)9-5-8/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEZYKGTSSAURX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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